Lactic acid
Overview
Description
Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid with the molecular formula C₃H₆O₃. It is a colorless, water-soluble liquid in its pure form and is commonly found in various biological systems, including the human body. This compound is produced naturally during anaerobic respiration in muscles and is also a key component in fermented dairy products like yogurt and cheese .
Mechanism of Action
Target of Action
Lactic acid, also known as lactate, is a key player in various metabolic processes within the body. It primarily targets cells, tissues, and organs, playing a crucial role in their proper functioning . This compound is particularly significant in the field of immunology, where it acts as a metabolic feedback regulator and a distinct signaling molecule . It has cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .
Mode of Action
This compound is produced during glycolytic ATP production and can be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling . It interacts with its targets by being metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This process is fully aerobic, meaning it occurs during normal respiration .
Biochemical Pathways
This compound is a vital component of the this compound fermentation process, a metabolic pathway converting sugars, primarily glucose, into this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its production, metabolism, and excretion. This compound is produced by the body’s metabolic process to produce energy during strenuous activity . It is then metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations . The renal excretion of any this compound that manages to be absorbed into the circulation has been determined to be 3% or less and is generally complete within 24 hours .
Result of Action
The action of this compound results in several beneficial effects on the body. It plays an important role in cellular respiration, glucose production, regulation of inflammation, and molecular signaling . This compound is an important fuel source for muscles during exercise, including those in the heart . It also has anti-inflammatory effects and promotes immune tolerance .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of this compound bacteria (LAB) in fermented foods plays a crucial role in positively impacting the host’s gut microbiome composition and overall health . LABs are known for their antioxidant abilities, which help reduce oxidative reactions in foods and improve their functional properties . Moreover, environmental osmotic stress can affect the production of this compound .
Biochemical Analysis
Biochemical Properties
Lactic acid participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound bacteria (LAB) have been evaluated for their remarkable functional properties in different studies as potential probiotic candidates . This compound is an important molecule in cellular respiration, glucose production, regulation of inflammation, and molecular signaling .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be used in gluconeogenesis, a process that takes place in both the liver and kidneys, that can convert this compound to glucose by consuming oxygen and ATP .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. This modification can influence the activity of various proteins and alter gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, LAB have two temporal stages of succession during the fermentation of Daqu . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, some studies have injected this compound into animal models, and H+ ions are likely produced alongside lactate in many animal models . The pH effects can be buffered by bicarbonate or other molecules, but this varies with the organ involved .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is transported across the plasma membrane by several monocarboxylate transporters (MCTs) that belong to the SLC16 gene family . This compound can be produced under fully aerobic conditions and utilized in diverse cells to fulfill several purposes including a major energy source .
Subcellular Localization
Lactate can be produced in one cell type and consumed in another, transcending compartment barriers . Protein lactylation, a post-translational modification induced by this compound, occurs in diverse non-histone proteins and histones in different subcellular localizations of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactic acid can be synthesized through chemical and biological methods. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis to yield this compound .
Industrial Production Methods: The industrial production of this compound is predominantly carried out through microbial fermentation. Renewable resources such as glucose, sucrose, and starch are fermented using this compound bacteria like Lactobacillus species. The fermentation process is followed by purification steps, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Lactic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvic acid.
Reduction: It can be reduced to propionic acid.
Esterification: this compound reacts with alcohols to form esters, such as ethyl lactate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid are commonly employed.
Major Products Formed:
Oxidation: Pyruvic acid.
Reduction: Propionic acid.
Esterification: Ethyl lactate.
Scientific Research Applications
Lactic acid has a wide range of applications in various fields:
Chemistry: Used as a precursor for the synthesis of polythis compound, a biodegradable polymer.
Biology: Plays a role in cellular respiration and metabolism.
Medicine: Used in intravenous fluids to treat acidosis and as a component in cosmetic products for its exfoliating properties.
Industry: Employed in food preservation, leather tanning, and textile dyeing
Comparison with Similar Compounds
Lactic acid is often compared with other hydroxy acids:
Glycolic Acid: Another alpha-hydroxy acid, used in skincare for its exfoliating properties.
Citric Acid: A tricarboxylic acid used in food and beverages for its acidic and preservative properties.
Malic Acid: Found in fruits, used in food and beverages for its tart flavor.
Uniqueness: this compound is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to be produced through renewable resources and its biodegradability make it an environmentally friendly compound .
Properties
IUPAC Name |
2-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3, Array, HC3H5O3 | |
Record name | LACTIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8774 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | LACTIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | LACTIC ACID | |
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Record name | lactic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Lactic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26100-51-6 | |
Record name | (±)-Poly(lactic acid) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26100-51-6 | |
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DSSTOX Substance ID |
DTXSID7023192 | |
Record name | Lactic acid | |
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Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless | |
Record name | LACTIC ACID | |
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Record name | Propanoic acid, 2-hydroxy- | |
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Record name | LACTIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Lactic acid | |
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Record name | LACTIC ACID | |
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Record name | Lactic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
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Boiling Point |
122 °C at 15 mm Hg | |
Record name | Lactic acid | |
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Flash Point |
113 °C (235 °F) - closed cup, 110 °C c.c. | |
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Record name | LACTIC ACID | |
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Solubility |
Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol) | |
Record name | Lactic acid | |
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Record name | LACTIC ACID | |
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Record name | Lactic acid | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209 | |
Record name | LACTIC ACID | |
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Record name | LACTIC ACID | |
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Record name | Lactic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.08 [mmHg], 0.0813 mm Hg at 25 °C | |
Record name | Lactic acid | |
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Mechanism of Action |
Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations. | |
Record name | Lactic acid | |
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Color/Form |
Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals | |
CAS No. |
50-21-5, 598-82-3, 26100-51-6 | |
Record name | LACTIC ACID | |
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Record name | Lactic acid [USP:JAN] | |
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Record name | Propanoic acid, 2-hydroxy- | |
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Record name | Lactic acid | |
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Record name | LACTIC ACID, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | LACTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
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Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |
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Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C | |
Record name | Lactic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04398 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lactic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1416 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | LACTIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | LACTIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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